N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(phenylthio)propanamide
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Overview
Description
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C22H24N2O2S and its molecular weight is 380.51. The purity is usually 95%.
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Scientific Research Applications
Synthetic Organic Chemistry
Research in synthetic organic chemistry focuses on developing novel methods for synthesizing complex molecules, which often serve as key intermediates in the synthesis of pharmaceuticals and natural products. For instance, the study of tetrahydroisoquinoline derivatives and their synthesis through various cyclopropanation processes or cyclization reactions indicates the potential for creating bioactive molecules or intermediates for further chemical transformations (Szakonyi et al., 2002; Nandi & Ray, 2009). These processes are crucial for the development of new pharmaceuticals and materials.
Medicinal Chemistry
In medicinal chemistry, the synthesis of compounds with potential biological activity is of great interest. For example, the creation of N-substituted cyanacetohydrazides leading to the formation of tetrahydroisoquinolines showcases the exploration of new scaffolds for drug development (Mikhailovskii et al., 2017). Such compounds could be investigated further for their biological activities, including antimicrobial, anti-inflammatory, or psychotropic effects (Zablotskaya et al., 2013).
Heterocyclic Chemistry
The exploration of heterocyclic chemistry, particularly involving isoquinoline and tetrahydroisoquinoline derivatives, is pivotal for discovering new molecules with unique properties. Studies involving the cyclization and cyclopropanation reactions to synthesize heterocyclic systems highlight the versatility of these scaffolds in synthesizing compounds that may possess interesting optical, electronic, or biological properties (Liu Yu et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c25-21(11-13-27-20-4-2-1-3-5-20)23-19-9-8-16-10-12-24(15-18(16)14-19)22(26)17-6-7-17/h1-5,8-9,14,17H,6-7,10-13,15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIKAPCDKXTKFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CCSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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